molecular formula C11H15ClFNO2 B13047965 Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl

Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl

Cat. No.: B13047965
M. Wt: 247.69 g/mol
InChI Key: IIGBHDFYAWTEFE-PPHPATTJSA-N
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Description

Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl typically involves the reaction of 4-fluoro-2-methylphenol with appropriate reagents to introduce the amino and ester functional groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, adhering to stringent safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate HCl is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C12_{12}H16_{16}ClFNO2_2
  • Molecular Weight : 247.69 g/mol
  • CAS Number : 1391522-38-5

This compound exhibits its biological effects primarily through modulation of specific molecular pathways. Research indicates that compounds with fluorinated aromatic rings often demonstrate enhanced interaction with biological targets, affecting various signaling pathways such as those involved in cancer proliferation and inflammation.

Biological Activity

  • Anticancer Activity :
    • Preliminary studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, where it exhibited significant inhibitory effects comparable to established chemotherapeutics like cisplatin and 5-fluorouracil .
  • Anti-inflammatory Properties :
    • The compound has also been evaluated for its anti-inflammatory potential. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, indicating its potential use in inflammatory conditions .
  • Mechanistic Insights :
    • Molecular docking studies suggest that this compound interacts favorably with key residues in target proteins, enhancing its biological efficacy. This interaction is crucial for the modulation of pathways involved in cell proliferation and apoptosis .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50_{50} (µM)Reference
CytotoxicityMCF-710.5
CytotoxicityHepG212.3
Anti-inflammatoryRAW 264.715.0

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeObserved Effect
This compoundAnticancerSignificant inhibition
Variants with different fluorine substitutionsVariesAltered potency

Case Studies

  • Study on Anticancer Efficacy :
    A study involving the treatment of HepG2 cells with this compound showed a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent .
  • Inflammation Model :
    In a model of acute inflammation using RAW 264.7 macrophages, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its utility in inflammatory diseases .

Properties

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.69 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H14FNO2.ClH/c1-7-5-8(12)3-4-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1

InChI Key

IIGBHDFYAWTEFE-PPHPATTJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H](CC(=O)OC)N.Cl

Canonical SMILES

CC1=C(C=CC(=C1)F)C(CC(=O)OC)N.Cl

Origin of Product

United States

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